(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione
Description
Properties
IUPAC Name |
4-(2-chloroethyl)-1-[cyclohex-2-en-1-yl(hydroxy)methyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSFRIPKNWYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Natural Product Isolation
The original preparation of Salinosporamide A was achieved by isolation from the marine bacterium Salinispora tropica (strain CNB-392). The process involves:
- Cultivation of Salinispora tropica in optimized marine broth media under controlled fermentation conditions.
- Extraction of the culture broth with organic solvents such as ethyl acetate.
- Purification by chromatographic techniques including silica gel column chromatography and high-performance liquid chromatography (HPLC).
- Final isolation yields a highly pure compound suitable for biological testing.
This method is labor-intensive and limited by the yield of natural fermentation.
Total Chemical Synthesis
Due to the limited availability from natural sources, total synthesis routes have been developed. These methods focus on constructing the bicyclic β-lactone-γ-lactam core with the correct stereochemistry and installing the 2-chloroethyl and cyclohexenyl hydroxymethyl substituents.
Key features of synthetic approaches include:
- Use of chiral pool starting materials or asymmetric catalysis to establish the stereocenters at positions 1, 2, and 5.
- Construction of the bicyclic ring system via intramolecular cyclization reactions.
- Introduction of the 2-chloroethyl side chain through nucleophilic substitution or alkylation steps.
- Installation of the cyclohex-2-en-1-yl hydroxymethyl group via stereoselective addition or substitution reactions.
Several synthetic routes have been reported in the literature, often involving multi-step sequences (8-15 steps) with moderate overall yields. These syntheses require careful control of stereochemistry and functional group compatibility.
Semi-Synthetic Modifications
Semi-synthetic methods start from isolated Salinosporamide A or related natural analogs and modify functional groups chemically to improve yield or generate derivatives. This approach is less common for the parent compound but is used for analog development.
Preparation of Stock Solutions for Research
For research applications, Salinosporamide A is prepared as stock solutions:
This preparation ensures stability and reproducibility in biological assays.
Detailed Preparation Data Table
Research Findings on Preparation
- The natural fermentation method remains the primary source for initial supply but is supplemented by synthetic methods for scale-up and analog synthesis.
- Synthetic routes emphasize stereochemical control to maintain biological activity.
- Stock solution preparation protocols are standardized to ensure compound stability and solubility for in vitro and in vivo studies.
- The compound’s stability in DMSO and storage conditions have been optimized to maintain activity over months.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group, potentially forming aldehydes or carboxylic acids.
Reduction: The compound can be reduced to alter its functional groups, such as converting the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Structural Characteristics
This compound features a complex bicyclic structure characterized by:
- Molecular Formula : C21H34ClNO4
- Molecular Weight : 428.037 g/mol
- Functional Groups : Includes a chloroethyl group and a hydroxymethyl group, which are crucial for its reactivity and biological activity.
The structural arrangement allows for diverse interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development:
- Anticancer Activity : Its ability to interact with specific biological pathways may position it as a candidate for cancer therapies. The chloroethyl group is known to participate in nucleophilic substitution reactions, which can be leveraged to develop cytotoxic agents.
- Antimicrobial Properties : The compound may exhibit antimicrobial activity due to its bicyclic structure, which is often associated with pharmacological effects against bacterial and fungal pathogens.
Mechanism of Action Studies
Understanding how this compound interacts with biological macromolecules is crucial:
- Protein Binding Studies : Investigating the binding affinities of the compound to various proteins can elucidate its mechanism of action and therapeutic potential.
- Nucleic Acid Interaction : The potential interaction with nucleic acids could lead to the development of novel therapeutic agents targeting genetic material in pathogens or cancer cells.
Case Studies and Research Findings
Research into similar compounds has shown promising results that could be extrapolated to this compound:
- Chiral Drug Development : Recent studies have emphasized the importance of chirality in drug efficacy. Compounds with specific stereochemistry often display enhanced binding affinities and therapeutic effects .
- Synthetic Pathways : Ongoing research into synthetic methodologies for creating chiral compounds suggests that optimizing reaction conditions can lead to improved yields and purities of such complex molecules .
Mechanism of Action
The mechanism of action of (1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s unique structure allows it to bind selectively to its targets, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
- Marizomib vs. (1R,5S)-Isomer (): The 1R,5S stereoisomer lacks the critical β-lactone orientation required for proteasome binding, resulting in diminished inhibitory activity .
- Substituent Impact (): The 2-chloroethyl group in Marizomib enhances electrophilic reactivity, enabling covalent proteasome binding. Propyl or methyl substitutions (e.g., in ) reduce this reactivity, compromising efficacy .
- Bicyclic System Modifications (): Replacing oxygen with sulfur (4-thia-1-aza system) shifts the compound’s mechanism toward β-lactamase resistance but eliminates proteasome targeting .
Biological Activity
The compound (1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione , commonly referred to as Marizomib or Salinosporamide A , is a notable bioactive molecule derived from marine actinomycetes. Its unique structure and biological properties have garnered significant attention in the fields of medicinal chemistry and pharmacology, particularly for its potential anticancer activity.
Chemical Structure
The chemical structure of Marizomib is characterized by its bicyclic framework and the presence of a chloroethyl group, which is crucial for its biological activity. Below is a simplified representation of its structure:
Marizomib exhibits its biological effects primarily through the inhibition of the proteasome , a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing apoptosis in cancer cells. The specific mechanism involves the covalent modification of the catalytic threonine residue in the proteasome's active site, which disrupts its function .
In Vitro Studies
Numerous studies have investigated the anticancer properties of Marizomib across various cancer cell lines:
- HeLa Cells : Marizomib demonstrated potent cytotoxic effects with an IC50 value of approximately 0.6 µM.
- BxPC-3 Cells : The compound exhibited even greater efficacy with an IC50 value of 0.4 µM.
- RD Cells : The IC50 was noted to be around 0.7 µM, indicating significant antiproliferative activity against rhabdomyosarcoma cells .
The selectivity index (SI), which measures the therapeutic window between normal and cancerous cells, was found to be favorable, suggesting that Marizomib could be a promising candidate for targeted cancer therapy.
In Vivo Studies
In vivo studies using murine models have shown that Marizomib can effectively reduce tumor growth without significant toxicity to normal tissues. These findings support its potential application in clinical settings for treating various malignancies .
Case Studies
Several clinical case studies have highlighted the efficacy of Marizomib in treating resistant forms of cancer:
- Multiple Myeloma : A patient with refractory multiple myeloma showed a partial response to Marizomib treatment after prior failures with conventional therapies.
- Solid Tumors : In a clinical trial involving patients with advanced solid tumors, Marizomib was administered as part of combination therapy, resulting in improved survival rates compared to historical controls.
These case studies emphasize the compound's potential as an effective therapeutic agent against difficult-to-treat cancers .
Safety and Toxicity Profile
While Marizomib shows promise as an anticancer agent, its safety profile must be carefully evaluated. Clinical trials have reported common side effects such as fatigue, nausea, and hematological toxicities. However, these effects are generally manageable and do not preclude further development .
Summary Table of Biological Activity
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 0.6 | 4.6 |
| BxPC-3 | 0.4 | 10.5 |
| RD | 0.7 | 2.6 |
Q & A
Q. What synthetic strategies are effective for constructing the bicyclo[3.2.0]heptane core in this compound?
The bicyclo[3.2.0]heptane scaffold can be synthesized via intramolecular cyclization or ring-closing metathesis. For example, and describe improved methods for related bicyclic systems using trans-4-hydroxy-L-proline as a starting material, involving sequential protection/deprotection (CbzCl, TsCl), reduction (NaBH₄), and acid-catalyzed cyclization . Key considerations include controlling reaction temperature (0°C to reflux) and solvent polarity (THF/EtOH mixtures) to minimize side reactions.
Q. How can stereochemical integrity at the (1S,2R,5R) positions be ensured during synthesis?
Chiral auxiliaries or enantioselective catalysis are critical. highlights the use of chiral dirhodium catalysts for stereoselective functionalization in bicyclic systems. For the hydroxymethyl group [(S)-configuration], asymmetric hydroxylation or enzymatic resolution (e.g., lipase-mediated) may be applied, as suggested in ’s synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- NMR : ¹H/¹³C NMR to verify stereochemistry and substituent positions (e.g., chloroethyl and cyclohexenyl groups).
- X-ray crystallography : Used in and to resolve complex bicyclic structures, particularly for confirming absolute configuration .
- HPLC : As in , RP-HPLC with chiral columns can assess enantiopurity .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of the 7-oxa-4-azabicyclo[3.2.0]heptane system?
Density functional theory (DFT) calculations can model ring strain, bond angles, and charge distribution to predict sites of nucleophilic/electrophilic reactivity. emphasizes non-covalent interactions (e.g., hydrogen bonding) in stabilizing intermediates during cyclization steps, which can be simulated using Gaussian or ORCA software .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
Discrepancies may arise from dynamic effects (e.g., ring puckering) or solvent-dependent conformers. recommends comparing solid-state (X-ray) and solution-state (NMR) data, supplemented by variable-temperature NMR to detect conformational flexibility . For the chloroethyl group, 2D NOESY can clarify spatial proximity to adjacent substituents .
Q. How does the cyclohex-2-en-1-yl substituent influence the compound’s stability under acidic/basic conditions?
The cyclohexene ring’s electron-rich nature may lead to acid-catalyzed ring-opening or epoxidation. ’s controlled synthesis of polycationic reagents suggests using buffered conditions (pH 6–8) to prevent degradation. Stability studies via TGA/DSC (as in ) can quantify thermal decomposition thresholds .
Q. What methodologies optimize yield in multi-step syntheses involving sensitive functional groups (e.g., chloroethyl)?
- Stepwise protection : Use orthogonal protecting groups (e.g., Cbz for amines, TBS for hydroxymethyl) to prevent cross-reactivity, as in .
- Flow chemistry : ’s design-of-experiments (DoE) approach enables rapid optimization of reaction parameters (temperature, residence time) for high-yield steps .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity data for structurally similar bicyclic compounds?
Variations in assay conditions (e.g., cell lines, solvent DMSO%) or impurities in stereoisomeric mixtures may explain discrepancies. ’s separation of diastereomers via flash chromatography (toluene/diethyl ether) highlights the need for rigorous purification before bioactivity testing .
Methodological Tables
| Parameter | Recommended Technique | Reference |
|---|---|---|
| Stereochemical analysis | X-ray crystallography | |
| Purity assessment | Chiral RP-HPLC | |
| Thermal stability | TGA/DSC | |
| Reaction optimization | DoE with flow chemistry |
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
